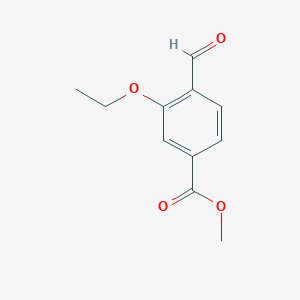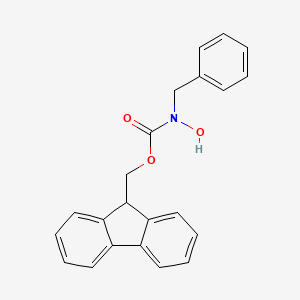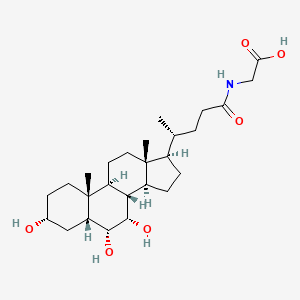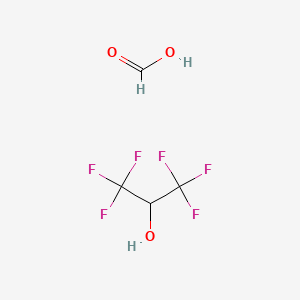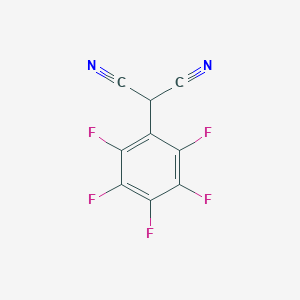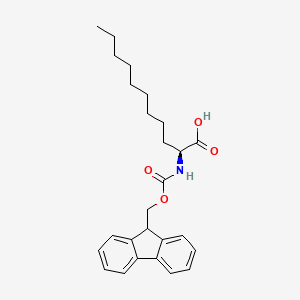
(2S)-2-(9-芴甲氧羰基氨基)十一烷酸
描述
(2S)-2-(Fmoc-amino)undecanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of undecanoic acid. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino functionality, allowing for the stepwise construction of peptides.
科学研究应用
(2S)-2-(Fmoc-amino)undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis for the stepwise construction of peptides.
Biology: Employed in the synthesis of peptide-based probes and biomolecules for studying biological processes.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of functional materials and nanomaterials through self-assembly processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Fmoc-amino)undecanoic acid typically involves the protection of the amino group of undecanoic acid with the Fmoc group. This can be achieved through the reaction of undecanoic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of (2S)-2-(Fmoc-amino)undecanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.
化学反应分析
Types of Reactions
(2S)-2-(Fmoc-amino)undecanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The amino group can participate in peptide bond formation through reactions with carboxylic acids or activated esters.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the Fmoc group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides (e.g., DCC, EDC) and activated esters (e.g., NHS esters).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Deprotection: Yields the free amino acid.
Coupling: Produces peptides or peptide derivatives.
Substitution: Results in substituted Fmoc derivatives.
作用机制
The primary function of (2S)-2-(Fmoc-amino)undecanoic acid is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the peptide chain assembly, the Fmoc group is removed under basic conditions, revealing the free amino group for further functionalization or biological activity.
相似化合物的比较
Similar Compounds
- (2S)-2-(Fmoc-amino)decanoic acid
- (2S)-2-(Fmoc-amino)dodecanoic acid
- (2S)-2-(Fmoc-amino)octanoic acid
Uniqueness
(2S)-2-(Fmoc-amino)undecanoic acid is unique due to its specific chain length, which can influence the properties of the resulting peptides or materials. The undecanoic acid backbone provides a balance between hydrophobicity and flexibility, making it suitable for various applications in peptide synthesis and material science.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-17-24(25(28)29)27-26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,2-8,17-18H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRGFQSURTWTSB-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1443685.png)
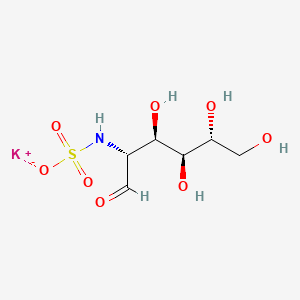
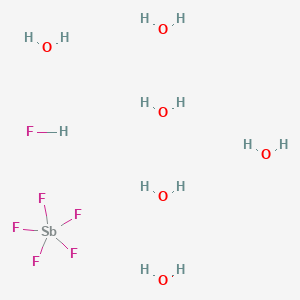
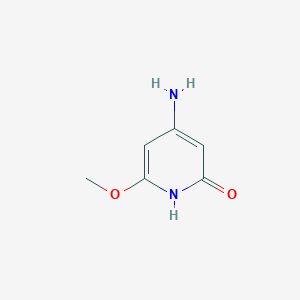
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1443692.png)
![Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443693.png)
![1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester](/img/structure/B1443694.png)
![Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate](/img/structure/B1443695.png)
